(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Description
(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a furan ring substituted with a 4-methylphenyl group and a 3-methylphenyl amide moiety. Its molecular formula is C₂₂H₁₈N₂O₂, with an average mass of 342.40 g/mol and a monoisotopic mass of 342.1368 g/mol . The compound’s stereochemistry is defined by the (2E)-configuration, critical for its electronic and spatial interactions. Structural characterization often employs crystallographic tools like SHELX for refinement, ensuring accurate bond-length and angle determinations .
Properties
IUPAC Name |
(E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-6-8-17(9-7-15)21-11-10-20(26-21)13-18(14-23)22(25)24-19-5-3-4-16(2)12-19/h3-13H,1-2H3,(H,24,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVATDWPOGGBL-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Coupling reactions: The final step involves coupling the furan ring with the cyano and methylphenyl groups using reagents like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites due to its electron-rich aromatic and unsaturated moieties.
Key reactions include:
-
Furan Ring Oxidation:
The furan ring reacts with oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions to form γ-keto esters or maleic acid derivatives. For example: -
Cyano Group Oxidation:
Under strong oxidative conditions (e.g., hydrogen peroxide in acetic acid), the cyano group may convert to a carboxylic acid (-COOH).
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Furan oxidation | KMnO₄, H₂O, 25–80°C | γ-Keto ester | |
| Cyano group oxidation | H₂O₂, CH₃COOH, reflux | Carboxylic acid derivative |
Reduction Reactions
The α,β-unsaturated enamide and cyano groups are susceptible to reduction:
-
Enamide Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the enamide system to a single bond, yielding a saturated amide . -
Cyano Group Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the cyano group (-CN) to a primary amine (-CH₂NH₂) .
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Double bond reduction | H₂, Pd-C, EtOH, 25°C | Saturated amide | |
| Cyano group reduction | LiAlH₄, THF, reflux | Primary amine derivative |
Electrophilic Substitution
The furan ring participates in electrophilic substitution due to its electron-rich nature:
-
Nitration:
Reacts with nitric acid (HNO₃) in acetic anhydride to introduce nitro groups at the 5-position of the furan. -
Halogenation:
Bromine (Br₂) in dichloromethane adds to the furan ring, forming 5-bromo derivatives.
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, (CH₃CO)₂O, 0°C | 5-Nitro-furan derivative | |
| Bromination | Br₂, CH₂Cl₂, 25°C | 5-Bromo-furan derivative |
Hydrolysis Reactions
The enamide and cyano groups undergo hydrolysis under acidic or basic conditions:
-
Enamide Hydrolysis:
Heating with hydrochloric acid (HCl) cleaves the amide bond to yield carboxylic acid and amine fragments. -
Cyano Group Hydrolysis:
Treatment with NaOH converts the cyano group to a carboxylic acid via an intermediate amide .
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Enamide hydrolysis | HCl, H₂O, reflux | Carboxylic acid + amine | |
| Cyano group hydrolysis | NaOH, H₂O, 100°C | Carboxylic acid |
Conjugate Addition Reactions
The α,β-unsaturated enamide system undergoes Michael additions with nucleophiles:
-
Thiol Addition:
Thiophenol (C₆H₅SH) adds across the double bond in the presence of triethylamine, forming a thioether derivative .
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Michael addition | C₆H₅SH, Et₃N, CH₂Cl₂ | Thioether derivative |
Photochemical Reactions
The compound exhibits reactivity under UV light due to the conjugated system:
-
[2+2] Cycloaddition:
Irradiation with UV light induces dimerization via a [2+2] cycloaddition mechanism, forming a cyclobutane derivative .
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Photodimerization | UV light, CH₃CN | Cyclobutane dimer |
Scientific Research Applications
Organic Synthesis
(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in the preparation of more complex molecules. The compound can undergo reactions such as:
- Knoevenagel Condensation: This reaction is crucial for synthesizing derivatives with enhanced biological activities.
- Nucleophilic Substitution: The cyano group can be replaced by amines or alcohols under appropriate conditions, allowing the synthesis of amides or alcohol derivatives.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Medicinal Chemistry
The unique chemical structure of this compound positions it as a potential therapeutic agent. Its interactions with biological targets are being explored for:
- Drug Development: The compound's properties suggest it could be developed into drugs targeting specific diseases, particularly those related to inflammation and cancer.
- Mechanism of Action Studies: Investigations into how this compound interacts with cellular pathways are ongoing, focusing on its electrophilic nature and how it may affect enzyme activity.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria | |
| Anticancer Potential | Induced apoptosis in breast cancer cell lines | |
| Synthesis Methods | Efficient synthesis via Knoevenagel condensation |
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
The furan-2-yl group in the target compound is substituted with 4-methylphenyl . Structural analogs with different substituents at this position exhibit distinct physicochemical and biological properties:
Key Observations :
Variations in the Amide Substituent
The N-(3-methylphenyl) group in the target compound is replaced with other aromatic or heterocyclic moieties in analogs:
Key Observations :
Hypotheses for Target Compound :
- The 3-methylphenyl group may confer selectivity for hydrophobic binding pockets.
- The 4-methylphenyl-furan moiety could stabilize π-π stacking interactions in enzyme active sites.
Biological Activity
The compound (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide , also known by its CAS number 786676-01-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. Its structure features a cyano group, a furan ring, and aromatic phenyl groups, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) Generation : The furan moiety can facilitate the generation of ROS, leading to oxidative stress in target cells.
- Interaction with Protein Targets : The cyano group may interact with nucleophilic residues in proteins, potentially altering their function.
- Modulation of Signaling Pathways : The compound might influence various signaling pathways related to cell growth and apoptosis.
Anticancer Activity
A study published in Molecules investigated the compound's effect on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values demonstrating potency comparable to established chemotherapeutics .
Antimicrobial Properties
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Enzyme Inhibition Studies
Enzyme assays revealed that this compound could inhibit specific kinases involved in cancer progression. For instance, it was found to decrease the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Data Table of Biological Activities
Case Studies
- Case Study on Anticancer Effects : A detailed examination of the compound's effect on breast cancer cells demonstrated that treatment led to increased apoptosis markers and reduced proliferation rates, indicating its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In vitro tests showed that the compound could effectively inhibit the growth of pathogenic bacteria, providing a basis for further development as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide?
The compound is synthesized via multi-step organic reactions. A common approach involves coupling intermediates like substituted furans and cyanoacrylamide derivatives. For example, the 5-(4-methylphenyl)furan-2-yl moiety is prepared through Suzuki-Miyaura cross-coupling, followed by condensation with 2-cyano-N-(3-methylphenyl)acrylamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction monitoring via TLC and purification by column chromatography are critical for isolating the E-isomer .
Q. How is the molecular conformation of this compound determined experimentally?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for resolving the E-configuration and stereochemical details. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Hydrogen bonding and π-π stacking interactions between the cyano, furan, and aryl groups are often observed in the crystal lattice .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with furan and cyano groups show moderate inhibitory activity against kinases and inflammatory enzymes. Initial assays (e.g., enzyme-linked immunosorbent assays) suggest potential interactions with cyclooxygenase-2 (COX-2) and EGFR tyrosine kinase, though IC₅₀ values vary widely (0.5–50 µM). Activity is influenced by substituents on the phenyl rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's biological efficacy?
SAR studies focus on modifying the 4-methylphenyl (furan substituent) and 3-methylphenyl (amide substituent) groups. Fluorine or chlorine substitution on the phenyl rings enhances target affinity due to increased electronegativity, while bulkier groups (e.g., isopropyl) reduce solubility. Computational docking (AutoDock Vina) paired with in vitro validation can prioritize derivatives .
Q. How should researchers address contradictions in biological assay data for this compound?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, DMSO concentration) or impurity profiles. For example, residual palladium from Suzuki-Miyaura coupling can inhibit enzymes non-specifically. Mitigation strategies include stringent purification (HPLC >95% purity) and using LC-MS to verify batch consistency .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include disordered solvent molecules and twinning in crystals. SHELXL’s TWIN and BASF commands help model twinned data, while SQUEEZE (PLATON) removes diffuse solvent. High-resolution data (d < 0.8 Å) and low-temperature (100 K) data collection improve refinement accuracy .
Q. Which reaction conditions maximize yield during the cyanoacrylamide formation step?
The condensation of furan-carbaldehyde derivatives with cyanoacetamide requires acidic catalysts (e.g., piperidine/acetic acid) in anhydrous toluene. Microwave-assisted synthesis (100°C, 30 min) improves yields (>70%) compared to conventional heating (12 h, 60°C). Side products (e.g., Z-isomers) are minimized by steric hindrance from the 3-methylphenyl group .
Q. What analytical techniques validate the compound’s stability under biological conditions?
Stability in PBS (pH 7.4) and simulated gastric fluid is assessed via HPLC-UV at 24-hour intervals. Degradation products (e.g., hydrolyzed amide bonds) are identified using HRMS. For metabolic stability, liver microsome assays (human/rat) quantify CYP450-mediated oxidation of the furan ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
